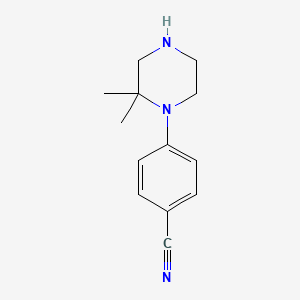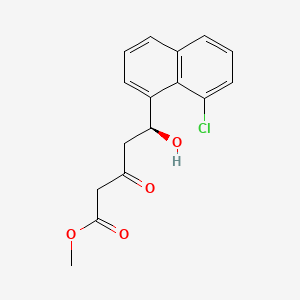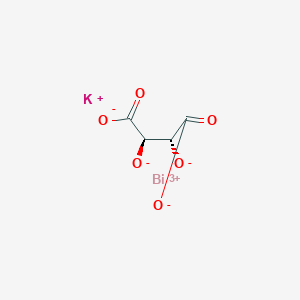
Bismuth potassium tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth potassium tartrate is a chemical compound that combines bismuth, potassium, and tartaric acid. It is known for its medicinal properties, particularly in treating gastrointestinal disorders. The compound is a part of the broader family of bismuth-based drugs, which have been used for centuries due to their antimicrobial and gastroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bismuth potassium tartrate involves the reaction of bismuth nitrate with potassium tartrate in an aqueous medium. The process typically includes the following steps:
- Dissolving bismuth nitrate in water.
- Adding potassium tartrate to the solution.
- Stirring the mixture to ensure complete reaction.
- Filtering and drying the resultant product .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and purity, often involving additional purification steps such as recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Bismuth potassium tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of bismuth oxide and other by-products.
Reduction: Reduction reactions can convert bismuth ions to their metallic state.
Substitution: The tartrate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve complexing agents like ethylenediaminetetraacetic acid (EDTA).
Major Products:
Oxidation: Bismuth oxide.
Reduction: Metallic bismuth.
Substitution: Various bismuth complexes depending on the substituting ligand.
Scientific Research Applications
Bismuth potassium tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for synthesizing other bismuth compounds.
Medicine: Employed in the treatment of gastrointestinal disorders, including dyspepsia and gastric ulcers.
Mechanism of Action
The mechanism of action of bismuth potassium tartrate involves multiple pathways:
Antimicrobial Activity: The compound disrupts the bacterial cell membrane and inhibits enzyme activity, leading to bacterial cell death.
Gastroprotective Effects: It forms a protective layer on the gastric mucosa, preventing damage from stomach acid and promoting healing of ulcers.
Molecular Targets: The primary targets include bacterial enzymes and cell membranes, as well as the gastric mucosa.
Comparison with Similar Compounds
Bismuth Subcitrate Potassium: Used for similar medicinal purposes but differs in its chemical structure and specific applications.
Bismuth Nitrate: Another bismuth compound with distinct uses in chemistry and industry.
Bismuth Subsalicylate:
Uniqueness: Bismuth potassium tartrate is unique due to its specific combination of bismuth, potassium, and tartaric acid, which imparts distinct chemical and medicinal properties. Its ability to form stable complexes and its effectiveness in treating gastrointestinal disorders make it a valuable compound in both research and clinical settings .
Properties
CAS No. |
5798-41-4 |
|---|---|
Molecular Formula |
C4H2BiKO6 |
Molecular Weight |
394.13 g/mol |
IUPAC Name |
bismuth;potassium;(2R,3R)-2,3-dioxidobutanedioate |
InChI |
InChI=1S/C4H4O6.Bi.K/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+3;+1/p-2/t1-,2-;;/m1../s1 |
InChI Key |
HHYMEKJYIHGLST-OLXYHTOASA-L |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[Bi+3] |
Canonical SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



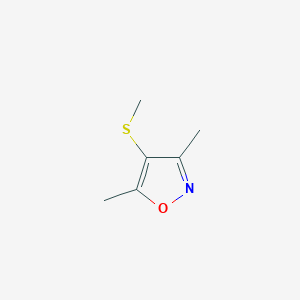
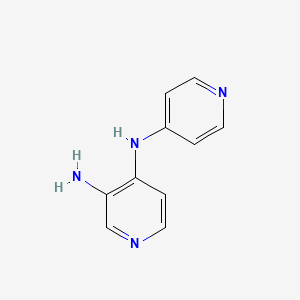
![3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13893855.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid](/img/structure/B13893861.png)
![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)
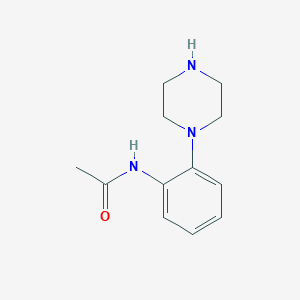
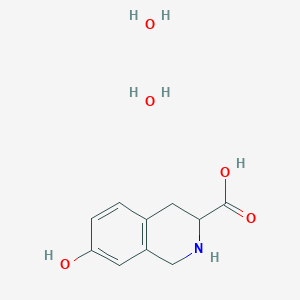
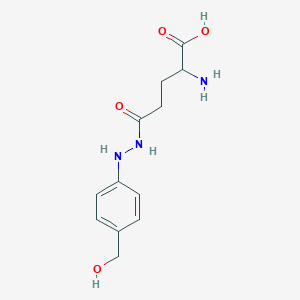
![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)
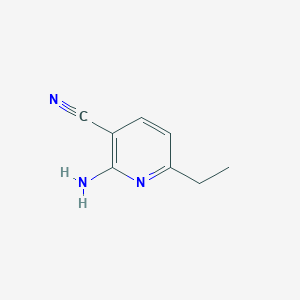
![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)
